molecular formula C14H16N4O3S B1671292 Eniporide CAS No. 176644-21-6

Eniporide

Cat. No. B1671292
Key on ui cas rn: 176644-21-6
M. Wt: 320.37 g/mol
InChI Key: UADMBZFZZOBWBB-UHFFFAOYSA-N
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Patent
US06515143B2

Procedure details

In a process for preparing N-diaminomethylene-2-methyl- 4-(1-pyrrolyl)-5-methylsulfonylbenzamide, the step comprising reacting 2-bromo-5-chlorotoluene with a secondary or tertiary organolithium compound and CO2 to produce 4-chloro-2-methylbenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC(N)=NC(=O)C1C=C(S(C)(=O)=O)C(N2C=CC=C2)=CC=1C.Br[C:24]1[CH:29]=[CH:28][C:27]([Cl:30])=[CH:26][C:25]=1[CH3:31].[C:32](=[O:34])=[O:33]>>[Cl:30][C:27]1[CH:28]=[CH:29][C:24]([C:32]([OH:34])=[O:33])=[C:25]([CH3:31])[CH:26]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=NC(C1=C(C=C(C(=C1)S(=O)(=O)C)N1C=CC=C1)C)=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)C
Step Three
Name
organolithium
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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